Home > Products > Screening Compounds P144962 > N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrrolidine-1,2-dicarboxamide
N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrrolidine-1,2-dicarboxamide -

N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrrolidine-1,2-dicarboxamide

Catalog Number: EVT-5609658
CAS Number:
Molecular Formula: C22H23FN4O2
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(2-Fluoro­phen­yl)(1H-indol-3-yl)meth­yl]-1H-indole

Compound Description: This compound is the title compound in a study investigating its crystal structure. The research focuses on the compound's spatial arrangement, highlighting the orthogonal orientation of its indole ring systems and the near-perpendicular position of the fluorophenyl ring to one indole system. The study also notes the presence of various intermolecular interactions, including N—H⋯π, C—H⋯π, and C—H⋯F interactions, which contribute to a three-dimensional network formation in the crystal. []

6-Aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles

Compound Description: This group of compounds, with varying aryl substituents (phenyl, 4-fluorophenyl, or 4-bromophenyl), were studied for their crystal structures. The research focuses on the intermolecular interactions, specifically N—H⋯N and C—H⋯π interactions, which lead to the formation of chains or three-dimensional frameworks depending on the aryl substituent. []

4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound was analyzed for its crystal structure. The study highlights its trans conformation with respect to the methene C=C and acyclic N=C bonds, along with the orientation of the triazolethione ring relative to the indole and benzene rings. The crystal packing is characterized by N—H⋯S hydrogen bond pairs, leading to the formation of inversion dimers with an (8) ring motif. []

5-Methyl-1-(3,3,5-trimethyl-2-p-tolyl-1,2-oxazolidin-5-yl)-1H-indol-3(2H)-one

Compound Description: This compound is an N-substituted oxindole discovered during a broader research endeavor. While limited information is available on its specific properties or activities, the study mentions its unexpected formation. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: The crystal structure of this compound was studied. The research reveals that the molecules are linked together by N—H⋯N, C—H⋯N, and C—H⋯π(arene) hydrogen bonds, forming complex double chains. These chains enclose cavities potentially containing disordered solvent. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

Compound Description: TAK-438 is a novel potassium-competitive acid blocker investigated for its potential in treating acid-related diseases. The research focuses on its pharmacological effects, comparing it to lansoprazole (a proton pump inhibitor) and SCH28080 (a prototype potassium-competitive acid blocker). Studies highlight TAK-438's potent and sustained inhibition of gastric acid secretion, attributed to its reversible and K+-competitive inhibition of H+,K+-ATPase. [, , ]

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: This complex molecule was studied for its crystal structure. The research reveals details about the conformations of its various rings (pyrrolidine, β-lactam, phenyl, and methoxyphenyl) and identifies intramolecular C—H⋯O interactions and intermolecular N—H⋯O hydrogen bonds, C—H⋯O, and C—H⋯π interactions contributing to its crystal packing. []

Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: This compound is structurally very similar to the previous compound, with the main difference being the presence of a 2-chlorophenyl group instead of a 4-bromophenyl group. The study also focused on its crystal structure, revealing the planarity of the β-lactam ring, the twist conformation of the pyrrolidine ring, and various intramolecular (C—H⋯Cl and C—H⋯O) and intermolecular (C—H⋯O, N—H⋯O, and π⋯π) interactions contributing to its crystal packing. []

Compound Description: This compound and its crystalline form are described in patents focusing on its use in pharmaceutical compositions and its application in treating cancer and other proliferative diseases. [, ]

N-methyl-2-(pyrid-4-yl)-3,4-fulleropyrrolidine

Compound Description: This compound is a fulleropyrrolidine derivative synthesized through a [2+3] cycloaddition reaction of pyridine-4-aldehyde with fullerene C60 in the presence of sarcosine. The study highlights the preparation of its water-soluble form and its potential biological activity due to the presence of both pyrrolidine and pyridine cycles, known pharmacophore groups. []

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

Compound Description: TROX-1 is a small-molecule, state-dependent inhibitor of Cav2 calcium channels, specifically investigated for its potential as an analgesic agent. It exhibits an improved therapeutic window compared to ziconotide in preclinical models. Research demonstrates its preferential inhibition of potassium-triggered calcium influx through recombinant Cav2.2 channels under depolarized conditions and its effectiveness in reversing inflammatory and nerve injury-induced pain. [, ]

5-[(5Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide (Toceranib)

Compound Description: Toceranib is an antineoplastic drug. In the study it was combined with nanohydroxyapatite (nHAp) to create a novel drug delivery system. This system exhibited a slower and prolonged release of Toceranib, increasing its efficiency while maintaining specificity. []

Compound Description: These compounds are positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4), investigated for their potential to alleviate L-DOPA-induced dyskinesia. []

Compound Description: Gö 6850 is a selective inhibitor of c- and n-protein kinase C (PKC) isoenzymes, while Gö 6976 selectively inhibits c-PKC isoenzymes. The study investigated their effects on various human neutrophil functions, concluding that n-PKC isoenzymes play a crucial role in regulating these functions, potentially through distinct isoenzymes for different stimuli and functions. []

3-[1-[3-(dimethylaminopropyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione monohydrochloride (GF109203X)

Compound Description: GF109203X is a protein kinase C (PKC) inhibitor used in a study investigating the mechanisms underlying prostaglandin E2 (PGE2)-induced paw edema formation in mice. []

N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

Compound Description: LLY-2707 is a novel and selective glucocorticoid receptor antagonist (GRA) investigated for its potential in reducing atypical antipsychotic-associated weight gain and diabetes. The study showed that LLY-2707 effectively prevented weight gain in rats treated with olanzapine and prevented glucose excursions, suggesting its therapeutic potential in mitigating these side effects. []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB) and 4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: CD-PPB and VU-71 are positive allosteric modulators (potentiators) of metabotropic glutamate receptors (mGluRs). CD-PPB is selective for mGluR5, while VU-71 is selective for mGluR1. []

1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol

Compound Description: This indole-based Schiff base ligand was used to synthesize transition metal complexes. These complexes are being investigated for their potential biological activities, such as antibacterial, antifungal, and antitumor activities. []

N-(1-Acetyl-2,3dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787)

Compound Description: JNJ-5207787 is a selective antagonist for the neuropeptide Y Y2 receptor (Y2). It exhibited high selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5). JNJ-5207787 effectively inhibited PYY-stimulated guanosine 5'-O-(3[35S]thio)triphosphate binding in KAN-Ts cells and in various brain regions known to express Y2 receptors. []

Properties

Product Name

N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrrolidine-1,2-dicarboxamide

IUPAC Name

2-N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]pyrrolidine-1,2-dicarboxamide

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H23FN4O2/c1-13-16-11-14(12-25-21(28)19-7-4-10-27(19)22(24)29)8-9-18(16)26-20(13)15-5-2-3-6-17(15)23/h2-3,5-6,8-9,11,19,26H,4,7,10,12H2,1H3,(H2,24,29)(H,25,28)

InChI Key

FXJXWYSJHNNBSX-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3CCCN3C(=O)N)C4=CC=CC=C4F

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3CCCN3C(=O)N)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.